3-[(1-{3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
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Overview
Description
3-[(1-{3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a useful research compound. Its molecular formula is C29H30N2O6 and its molecular weight is 502.567. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Electron Transfer
Novel compounds, including those structurally related to 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione, exhibit significant luminescent properties and are capable of photo-induced electron transfer. The fluorescence quantum yield and the free energy of charge separation indicate potential applications in pH sensing and fluorescent probes due to the quenching effect by photo-induced electron transfer from alkylated amine donors to the naphthalimide moiety, which can be manipulated through protonation or quaternization of the amine donor (Gan et al., 2003).
Antitumor Activity
Substituted naphthalimides, structurally similar to 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione, have been documented for their anticancer activities, with some undergoing clinical trials. These compounds show promise as antitumor agents by inducing cell cycle arrest and apoptosis, activating caspases, and significantly inhibiting DNA and RNA synthesis in tumor cells, without affecting human peripheral blood mononuclear cells. This highlights their potential in developing new anticancer therapies (Mukherjee et al., 2010).
Synthesis of 1,3-Benzoxazines
The synthesis of 1,3-benzoxazine derivatives via a three-component reaction demonstrates the versatility of compounds structurally related to 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione in facilitating efficient chemical transformations in water, showcasing their potential utility in green chemistry applications (Rostami-Charati, 2013).
Halo-Cyclization Reactions
Halo-cyclization of related compounds demonstrates their reactivity and potential in creating new chemical entities with specific functional groups, further expanding their applicability in medicinal chemistry and drug development (Zborovskii et al., 2011).
Inhibitors of Tumor-Associated Carbonic Anhydrases
Derivatives of 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione as scaffolds to develop potent inhibitors of tumor-associated carbonic anhydrases IX and XII, indicate their potential in cancer treatment by targeting specific enzymes associated with tumor growth and metastasis, highlighting their significance in the design of targeted cancer therapies (Falsini et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cell’s cytoskeleton, which maintains cell shape, enables some cell motion, and plays crucial roles in both intracellular transport and cell division .
Mode of Action
This compound interacts with its target, tubulin, by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell cycle , particularly the S phase . By causing cell cycle arrest at the S phase, the compound disrupts normal cell division and growth . This disruption can lead to programmed cell death, or apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This can lead to a reduction in the growth and proliferation of cancer cells, making the compound a potential anticancer agent .
Properties
IUPAC Name |
2-[[1-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-22(17-35-16-20-7-8-25-26(13-20)37-18-36-25)15-30-11-9-19(10-12-30)14-31-28(33)23-5-1-3-21-4-2-6-24(27(21)23)29(31)34/h1-8,13,19,22,32H,9-12,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDPVFDNZNHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COCC5=CC6=C(C=C5)OCO6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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